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Compound of Interest

Compound Name: 3,3-Dimethyl-1-Butyne

Cat. No.: B043207

Introduction: 3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a terminal alkyne
with the chemical formula CeH1o. Its rigid, linear alkyne functional group and bulky tert-butyl
group give it distinct spectroscopic features. This guide provides an in-depth look at the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound, intended for researchers and professionals in chemical and pharmaceutical

sciences.

Data Presentation

The spectroscopic data for 3,3-Dimethyl-1-Butyne is summarized in the tables below. These
values are compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
) Acetylenic Proton
1.93 Singlet 1H
(=C-H)
) tert-Butyl Protons (-
1.21 Singlet 9H

C(CHs)3)

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Carbon Type

Assignment

88.0 Quaternary (sp) Internal Alkyne Carbon (-C=)
) Terminal Alkyne Carbon (=C-

68.1 Methine (sp)

H)

tert-Butyl Methyl Carbons (-
31.2 Methyl (sp3)

C(CHs)3)

tert-Butyl Quaternary Carbon (-
27.9 Quaternary (sp?)

C(CHs)3)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Vibration Type Functional Group
3317 C-H Stretch Terminal Alkyne (sp C-H)
2971 C-H Stretch Alkane (sp3® C-H)

2105 C=C Stretch Alkyne

1478 C-H Bend Alkane (-CHs)

1364 C-H Bend Alkane (tert-butyl)

1259 C-C Stretch Alkane

631 C-H Bend Terminal Alkyne (=C-H)

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

82 15.6 [M]* (Molecular lon)
67 100.0 [M-CHs]* (Base Peak)
51 125 [CaH3]*

41 48.2 [C3Hs]*

39 24.1 [CsHs]+

27 13.4 [C2H3]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra to determine the chemical
environment of the protons and carbons in the molecule.

Instrumentation:

Spectrometer: JEOL EX-90 FT NMR Spectrometer

Frequency: 90 MHz for *H NMR, 22.49 MHz for 13C NMR

Solvent: Chloroform-d (CDCIs)

Reference: Tetramethylsilane (TMS) at 0.00 ppm
Sample Preparation:

o Asample of approximately 5-20 mg of 3,3-Dimethyl-1-Butyne is carefully weighed and
dissolved in approximately 0.6-0.7 mL of Chloroform-d in a clean, dry vial.

e The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the
liquid height is around 4-5 cm.
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e The NMR tube is capped and wiped clean before being placed in the spectrometer's sample
holder.

H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of proton
NMR.

13C NMR Acquisition:

Pulse Program: Standard single-pulse with proton broadband decoupling.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g.,
128-1024) is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Instrumentation:

e Spectrometer: JASCO Corporation FT/IR-410
e Technique: Neat Liquid Film (Capillary Film)
Sample Preparation:

o Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.
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e Place one to two drops of neat (undiluted) 3,3-Dimethyl-1-Butyne onto the surface of one
salt plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.

Data Acquisition:

o A background spectrum of the empty spectrometer is recorded to account for atmospheric
COz2 and H:0.

o The prepared salt plate assembly is placed in the sample holder of the FT-IR spectrometer.

e The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4
cm~1. The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule upon
ionization.

Instrumentation:

e Spectrometer: Hitachi M-80B Mass Spectrometer
« lonization Method: Electron lonization (EI)
 lonization Energy: 70 eV

Sample Introduction and lonization:

o A small amount of the liquid sample is introduced into the instrument, often via a direct
insertion probe or gas chromatography (GC) inlet, where it is vaporized under high vacuum.

e The gaseous molecules are bombarded with a high-energy electron beam (70 eV). This
causes the ejection of an electron from the molecule, forming a positively charged molecular
ion ([M]%).
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e The excess energy from the ionization process causes the molecular ion to fragment into
smaller, characteristic charged ions.

Data Acquisition:
e The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» A detector records the abundance of each ion, generating a mass spectrum which is a plot of
relative intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a pure organic compound like 3,3-Dimethyl-1-Butyne.
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Fig. 1. Workflow for Spectroscopic Analysis of an Organic Compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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